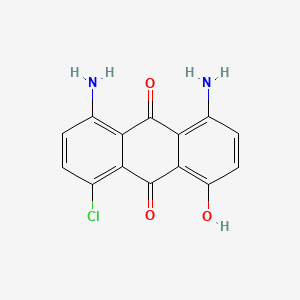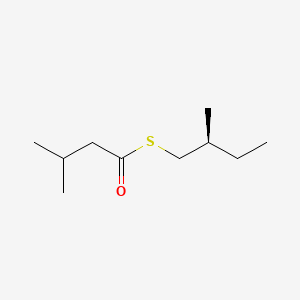
Butanethioic acid, 3-methyl-, S-(2-methylbutyl) ester, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanethioic acid, 3-methyl-, S-(2-methylbutyl) ester, (S)- is an organic compound with the molecular formula C10H20OS. This compound is a thioester, which means it contains a sulfur atom in place of the oxygen atom found in regular esters. Thioesters are known for their distinctive chemical properties and reactivity, making them valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanethioic acid, 3-methyl-, S-(2-methylbutyl) ester, (S)- typically involves the esterification of butanethioic acid with 2-methylbutanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanethioic acid, 3-methyl-, S-(2-methylbutyl) ester, (S)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioesters.
Scientific Research Applications
Butanethioic acid, 3-methyl-, S-(2-methylbutyl) ester, (S)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce thioester functionality into molecules.
Biology: Studied for its potential role in biochemical pathways involving thioesters.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of Butanethioic acid, 3-methyl-, S-(2-methylbutyl) ester, (S)- involves its interaction with various molecular targets and pathways. The thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate enzyme activity and influence biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Butanethioic acid, S-methyl ester: Similar structure but with a methyl group instead of the 2-methylbutyl group.
S-Methyl 3-methylbutanethioate: Another thioester with a similar backbone but different ester group.
Uniqueness
Butanethioic acid, 3-methyl-, S-(2-methylbutyl) ester, (S)- is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other thioesters may not be suitable.
Properties
CAS No. |
60949-23-7 |
|---|---|
Molecular Formula |
C10H20OS |
Molecular Weight |
188.33 g/mol |
IUPAC Name |
S-[(2S)-2-methylbutyl] 3-methylbutanethioate |
InChI |
InChI=1S/C10H20OS/c1-5-9(4)7-12-10(11)6-8(2)3/h8-9H,5-7H2,1-4H3/t9-/m0/s1 |
InChI Key |
AUSQVKCBGWJTNL-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@H](C)CSC(=O)CC(C)C |
Canonical SMILES |
CCC(C)CSC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


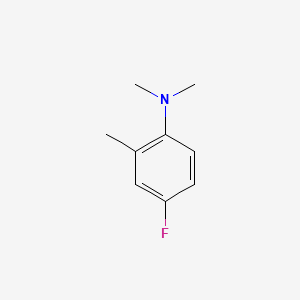

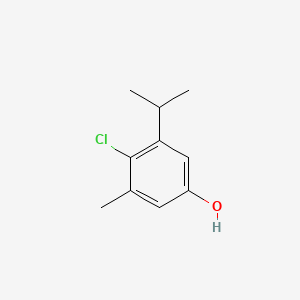
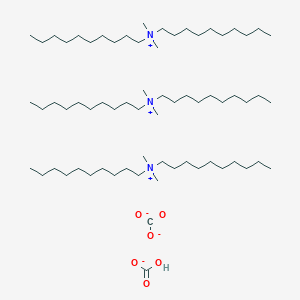
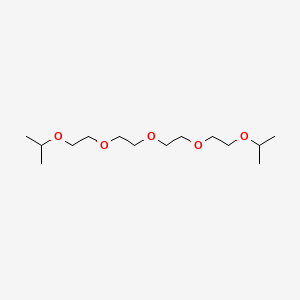
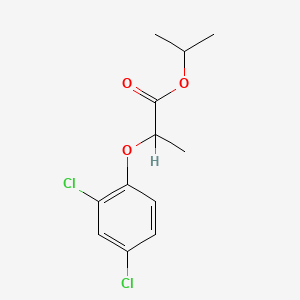
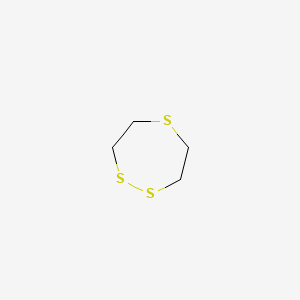
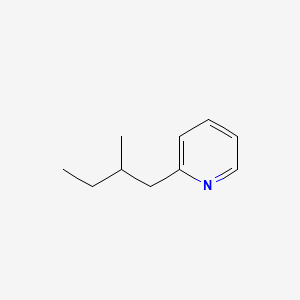
![3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176201.png)
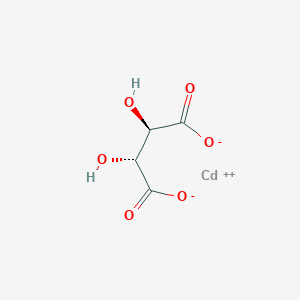
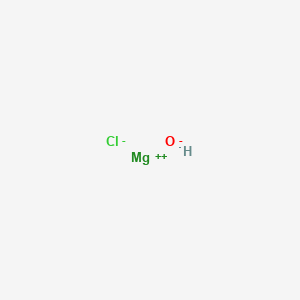
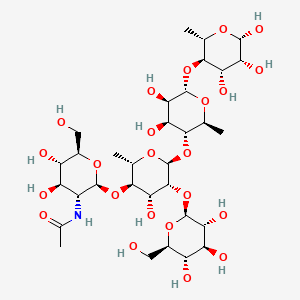
![Tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B15176229.png)
